Cyprofuram

描述

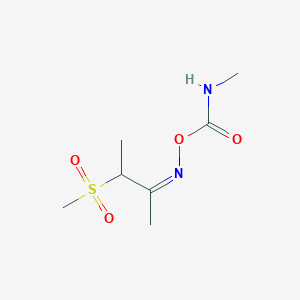

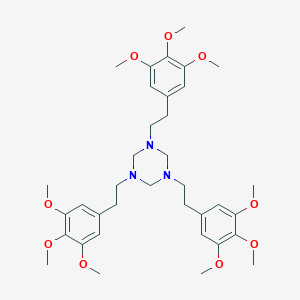

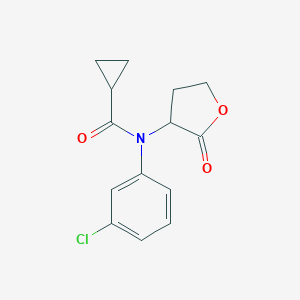

Cyprofuram is a chemical compound with the empirical formula C14H14ClNO3 and a molecular weight of 279.72 . It is used for analytical testing within the food and beverage sector .

Molecular Structure Analysis

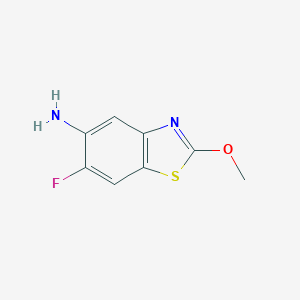

This compound has a molecular structure that includes 14 Hydrogen atoms, 14 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Chlorine atom . The InChI representation of its structure isInChI=1S/C14H14ClNO3/c15-10-2-1-3-11(8-10)16(13(17)9-4-5-9)12-6-7-19-14(12)18/h1-3,8-9,12H,4-7H2 .

科学研究应用

1. 在儿童喂养计划中的应用

由Sant’Anna等人(2014年)进行的一项研究强调了西普利嗪(CY)在接受多学科儿科喂养计划治疗的婴儿和幼儿中的疗效和安全性。研究发现,定期接受CY治疗的患者体重和进食行为显著改善,显示了其作为治疗婴儿和幼儿低食欲和生长不良的潜力(Sant’Anna等人,2014年)。

2. 食欲刺激和体重增加

Harrison等人(2019年)进行了一项系统性回顾,以确定CY作为食欲刺激剂的使用情况。该回顾涵盖了各种研究设计和人群,发现大多数研究中体重显著增加。CY在体重不足人群中特别有效,突显了其在促进体重增加方面的实用性(Harrison et al., 2019)。

3. 功能性胃肠疾病的治疗

Madani等人(2016年)评估了西普利嗪在患有功能性胃肠疾病(FGIDs)的儿童中的使用情况。研究发现,西普利嗪对改善各种FGIDs的症状有效,包括功能性腹痛、功能性消化不良、肠易激综合征、腹部偏头痛和周期性呕吐综合征。这表明西普利嗪在儿童FGIDs治疗中的潜力(Madani et al., 2016)。

4. 儿童消化不良症状的治疗

Rodriguez等人(2013年)对西普利嗪在患有消化不良症状的儿童中的安全性和疗效进行了研究。研究结果表明,西普利嗪对治疗消化不良症状是安全有效的,特别是对年幼的儿童和那些在胃底成形术后出现早期呕吐和干呕的患者(Rodriguez et al., 2013)。

5. 生长激素不敏感综合征的治疗

Razzaghy-Azar等人(2018年)研究了西普利嗪盐酸盐(CyproH)对生长激素不敏感综合征(GHIS)患者生长参数的影响。研究发现,在接受CyproH增加食欲治疗的GHIS患者中,身高增长出现意外增加,表明CyproH可能是GHIS患者身高增长的新治疗途径(Razzaghy-Azar et al., 2018)。

6. 神经阻滞引起的不安症的比较研究

Fischel等人(2001年)研究了西普利嗪与普萘洛尔在治疗神经阻滞引起的不安症(NIA)中的疗效。这项双盲研究发现,西普利嗪在治疗急性NIA方面与普萘洛尔一样有效,表明其在管理这种疾病中的潜在用途(Fischel et al., 2001)。

安全和危害

Cyprofuram is classified as having acute toxicity, both orally (Category 3) and dermally (Category 4). It is also very toxic to aquatic life with long-lasting effects (Categories Acute 1 and Chronic 1). Safety measures include avoiding release to the environment, wearing protective gear, and seeking immediate medical help if swallowed .

作用机制

Target of Action

Cyprofuram is a systemic fungicide that primarily targets Oomycetes . It was formerly used on vines and potatoes to control pests such as Downey mildew and Late blight .

Mode of Action

This compound’s mode of action involves inhibiting the release of zoospores . It has been found to show high activity against sensitive strains of fungi, with its effectiveness being comparable to that of Benalaxyl .

Biochemical Pathways

It has been observed that sensitive strains of fungi show about 80% inhibition of rna synthesis when exposed to 1 μg/ml of all phenylamides, including this compound . This suggests that this compound may interfere with the RNA synthesis pathway in these organisms.

Pharmacokinetics

It is known to have high aqueous solubility , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of this compound’s action is the inhibition of fungal growth. It achieves this by disrupting RNA synthesis in sensitive strains, thereby preventing the fungi from carrying out essential biological processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its high aqueous solubility suggests that it could be easily transported in the environment, potentially affecting its distribution and concentration at the site of action . .

属性

IUPAC Name |

N-(3-chlorophenyl)-N-(2-oxooxolan-3-yl)cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO3/c15-10-2-1-3-11(8-10)16(13(17)9-4-5-9)12-6-7-19-14(12)18/h1-3,8-9,12H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZUZYJEQBXUIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N(C2CCOC2=O)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40867831 | |

| Record name | N-(3-Chlorophenyl)-N-(2-oxooxolan-3-yl)cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40867831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69581-33-5 | |

| Record name | Cyprofuram | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69581-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyprofuram [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069581335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Chlorophenyl)-N-(2-oxooxolan-3-yl)cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40867831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furyl)cyclopropanecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Cyprofuram and what is its mode of action?

A1: this compound is a systemic fungicide belonging to the acylalanine chemical class, similar to Metalaxyl. [, , ] While its precise mechanism of action remains unclear, studies suggest it targets the RNA polymerase within fungi, disrupting the production of vital proteins and ultimately inhibiting fungal growth. [] Notably, this compound demonstrates efficacy against various developmental stages of oomycetes like Phytophthora spp., including mycelial growth, sporangium and chlamydospore production, and zoospore germination. [, ]

Q2: Is there evidence of resistance developing against this compound?

A3: Yes, studies have identified the emergence of resistance to this compound in some fungal populations. Notably, cross-resistance has been observed in Metalaxyl-resistant strains of Phytophthora infestans and Pseudoperonospora cubensis, indicating a potential for shared resistance mechanisms between these acylalanine fungicides. [] This highlights the importance of understanding resistance development and exploring strategies to mitigate it.

Q3: What are the implications of this compound resistance for disease management?

A4: The development of this compound resistance poses a significant challenge to managing plant diseases caused by oomycetes. [] Cross-resistance with other acylalanine fungicides like Metalaxyl further complicates disease control strategies. [] It underscores the need for integrated pest management approaches that minimize reliance on single-site fungicides and incorporate alternative control methods, such as resistant cultivars and cultural practices.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。